molecular formula C17H18ClNO2 B4618635 N-(2-butoxyphenyl)-4-chlorobenzamide

N-(2-butoxyphenyl)-4-chlorobenzamide

Cat. No.: B4618635
M. Wt: 303.8 g/mol
InChI Key: QUQNZFKXSHOXSF-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)-4-chlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety

Scientific Research Applications

Chemistry: N-(2-butoxyphenyl)-4-chlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. It may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for use in the synthesis of polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-butoxyphenyl)-4-chlorobenzamide typically involves the reaction of 2-butoxyaniline with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-butoxyphenyl)-4-chlorobenzamide can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)-4-chlorobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butoxy and chlorobenzamide groups may contribute to its binding affinity and specificity towards these targets. The exact pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

    N-(2-butoxyphenyl)-3-(phenyl)acrylamides: These compounds share the butoxyphenyl group but differ in the presence of an acrylamide moiety instead of a chlorobenzamide group.

    N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide: This compound has a similar butoxyphenyl group but includes a tetrazole ring and an acetamide group.

Uniqueness: N-(2-butoxyphenyl)-4-chlorobenzamide is unique due to the specific combination of the butoxyphenyl and chlorobenzamide groups. This combination imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

N-(2-butoxyphenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-2-3-12-21-16-7-5-4-6-15(16)19-17(20)13-8-10-14(18)11-9-13/h4-11H,2-3,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQNZFKXSHOXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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